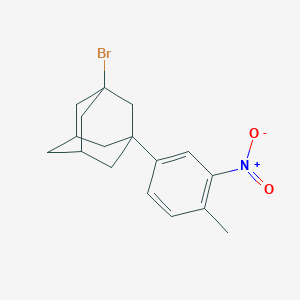
1-Bromo-3-(4-methyl-3-nitrophenyl)adamantane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-Bromo-3-(4-methyl-3-nitrophenyl)adamantane” is a derivative of adamantane, a fascinating class of polycyclic hydrocarbons that have unique physical and chemical properties . Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials .
Synthesis Analysis
The synthesis of substituted adamantanes is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . The wide range of radical-based functionalization reactions directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups .Molecular Structure Analysis
The molecular structure of “1-Bromo-3-(4-methyl-3-nitrophenyl)adamantane” is derived from adamantane with a bromine atom at one of the four equivalent methine positions . The compound is a colorless solid .Chemical Reactions Analysis
Adamantane derivatives undergo a wide range of radical-based functionalization reactions that directly convert diamondoid C–H bonds to C–C bonds . These reactions provide a variety of products incorporating diverse functional groups .Applications De Recherche Scientifique
Synthesis of Microporous Polymers
Adamantane derivatives have been utilized in the synthesis of microporous polymers through Friedel–Crafts reactions, demonstrating enhanced CO2 uptake capacity due to interactions between the nitro group and CO2. This research highlights the potential of adamantane-based polymers in gas storage and separation applications (Lim et al., 2012).
Molecular and Crystal Structure Insights
Investigations into adamantane-containing thioureas have provided insights into the influence of substituents on molecular and crystal structures, revealing the impact of nitrogen substitution on structural properties. This research contributes to the understanding of molecular conformations and interactions in crystal engineering (Saeed et al., 2014).
Noncovalent Interactions in Hybrid Derivatives
The study of adamantane-1,3,4-thiadiazole hybrid derivatives has shed light on the nature of noncovalent interactions, particularly the role of the N–H⋯N hydrogen bond, in stabilizing crystal structures. This research is significant for the design of materials with specific interaction patterns (El-Emam et al., 2020).
Drug Modification and Host-Guest Systems
Novel anilines bearing 1-adamantyl substituents have been synthesized and their interactions with β-cyclodextrin studied, revealing pseudorotaxane-like structures. This work has implications for drug modification and the development of supramolecular complexes (Vícha et al., 2011).
Broad-Spectrum Antibacterial Candidates
Adamantane-based carbohydrazide derivatives have been identified as potent broad-spectrum antibacterial agents, offering new avenues for antibiotic development. This research exemplifies the therapeutic potential of adamantane derivatives (Al-Wahaibi et al., 2020).
Gas Storage and Separation
Adamantane cores have been employed in the development of nanoporous organic frameworks, demonstrating high surface area and chemical stability, suitable for gas storage and separation. This work underscores the utility of adamantane derivatives in materials science (Yang & Guo, 2019).
Propriétés
IUPAC Name |
1-bromo-3-(4-methyl-3-nitrophenyl)adamantane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BrNO2/c1-11-2-3-14(5-15(11)19(20)21)16-6-12-4-13(7-16)9-17(18,8-12)10-16/h2-3,5,12-13H,4,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEJHJEXJWUTGCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C23CC4CC(C2)CC(C4)(C3)Br)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-5-fluoro-2,3-dihydro-1H-indene-1-carboxamide;hydrochloride](/img/structure/B2964736.png)
![N-[5-[(2-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B2964737.png)

![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)urea](/img/structure/B2964742.png)
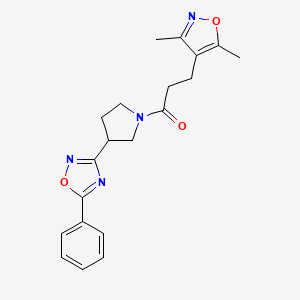
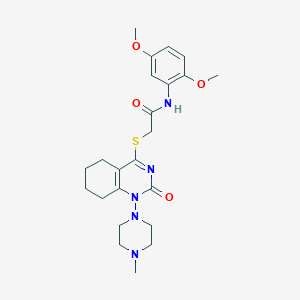

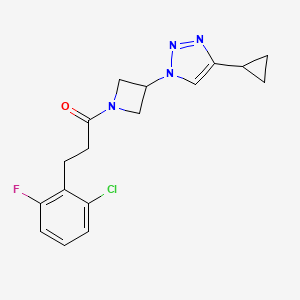

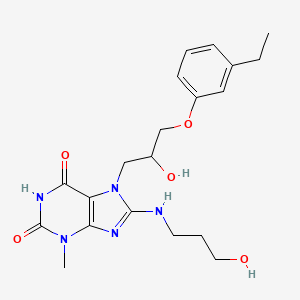
![Ethyl 2-[2-(furan-2-carbonylimino)-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2964752.png)
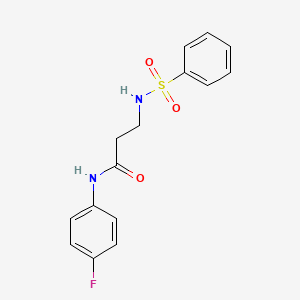
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-((4-fluorobenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide](/img/structure/B2964756.png)